Cas no 78587-72-1 (3-\u200bAmino-\u200b4-\u200bhydroxy-\u200bbenzeneacetic acid methyl ester)
78587-72-1 structure
Product Name:3-\u200bAmino-\u200b4-\u200bhydroxy-\u200bbenzeneacetic acid methyl ester
Numero CAS:78587-72-1
MF:C9H11NO3
MW:181.188542604446
MDL:MFCD04125316
CID:553363
PubChem ID:1475136
Update Time:2025-04-19
3-\u200bAmino-\u200b4-\u200bhydroxy-\u200bbenzeneacetic acid methyl ester Proprietà chimiche e fisiche
Nomi e identificatori
-
- Methyl 2-(3-amino-4-hydroxyphenyl)acetate
- Benzeneacetic acid,3-amino-4-hydroxy-, methyl ester
- (3-Amino-4-hydroxyphenyl)aceticacid methyl ester
- Methyl 3-amino-4-hydroxybenzeneacetate
- Methyl 3-amino-4-hydroxyphenylacetate
- SCHEMBL287469
- MLS000736201
- CEPDWEWFQRUWPP-UHFFFAOYSA-N
- methyl(3-amino-4-hydroxyphenyl)acetate
- AKOS005070314
- Z1201622979
- SMR000338451
- FT-0648715
- CS-W000711
- HMS2660I07
- 78587-72-1
- methyl-3-amino-4-hydroxyphenylacetate
- CHEMBL1372098
- methyl-2-(3-amino-4-hydroxyphenyl)acetate
- EN300-7388097
- methyl (3-amino-4-hydroxyphenyl)acetate
- 3X-0844
- DTXSID60363067
- A865009
- J-521822
- MFCD04125316
- DB-075494
- 3-\u200bAmino-\u200b4-\u200bhydroxy-\u200bbenzeneacetic acid methyl ester
-
- MDL: MFCD04125316
- Inchi: 1S/C9H11NO3/c1-13-9(12)5-6-2-3-8(11)7(10)4-6/h2-4,11H,5,10H2,1H3
- Chiave InChI: CEPDWEWFQRUWPP-UHFFFAOYSA-N
- Sorrisi: O(C)C(CC1C=CC(=C(C=1)N)O)=O
Proprietà calcolate
- Massa esatta: 181.074
- Massa monoisotopica: 181.074
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 13
- Conta legami ruotabili: 3
- Complessità: 184
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 0.6
- Superficie polare topologica: 72.6A^2
Proprietà sperimentali
- Punto di fusione: 102-105°
3-\u200bAmino-\u200b4-\u200bhydroxy-\u200bbenzeneacetic acid methyl ester Informazioni sulla sicurezza
- Classe di pericolo:IRRITANT
3-\u200bAmino-\u200b4-\u200bhydroxy-\u200bbenzeneacetic acid methyl ester Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| TRC | A634580-10mg |
3-\u200bAmino-\u200b4-\u200bhydroxy-\u200bbenzeneacetic acid methyl ester |
78587-72-1 | 10mg |
$ 64.00 | 2023-04-19 | ||
| TRC | A634580-50mg |
3-\u200bAmino-\u200b4-\u200bhydroxy-\u200bbenzeneacetic acid methyl ester |
78587-72-1 | 50mg |
$ 81.00 | 2023-04-19 | ||
| TRC | A634580-100mg |
3-\u200bAmino-\u200b4-\u200bhydroxy-\u200bbenzeneacetic acid methyl ester |
78587-72-1 | 100mg |
$ 110.00 | 2023-04-19 | ||
| TRC | A634580-250mg |
3-\u200bAmino-\u200b4-\u200bhydroxy-\u200bbenzeneacetic acid methyl ester |
78587-72-1 | 250mg |
$ 196.00 | 2023-04-19 | ||
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC13442-25g |
methyl 2-(3-amino-4-hydroxyphenyl)acetate |
78587-72-1 | 95% | 25g |
$992 | 2023-09-07 | |
| Fluorochem | 217498-1g |
Methyl 2-(3-amino-4-hydroxyphenyl)acetate |
78587-72-1 | 95% | 1g |
£96.00 | 2022-02-28 | |
| Fluorochem | 217498-5g |
Methyl 2-(3-amino-4-hydroxyphenyl)acetate |
78587-72-1 | 95% | 5g |
£384.00 | 2022-02-28 | |
| Apollo Scientific | OR9882-250mg |
Methyl 3-amino-4-hydroxyphenylacetate |
78587-72-1 | 95% | 250mg |
£23.00 | 2025-02-20 | |
| Apollo Scientific | OR9882-1g |
Methyl 3-amino-4-hydroxyphenylacetate |
78587-72-1 | 95% | 1g |
£48.00 | 2025-02-20 | |
| Apollo Scientific | OR9882-5g |
Methyl 3-amino-4-hydroxyphenylacetate |
78587-72-1 | 95% | 5g |
£384.00 | 2023-04-13 |
3-\u200bAmino-\u200b4-\u200bhydroxy-\u200bbenzeneacetic acid methyl ester Letteratura correlata
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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